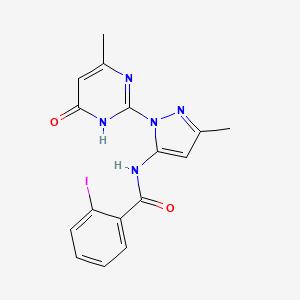

2-iodo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

Description

This compound features a benzamide scaffold substituted with an iodine atom at the 2-position, linked to a pyrazole moiety bearing a 3-methyl group and a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl substituent.

Propriétés

IUPAC Name |

2-iodo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,19,24)(H,18,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCITWZZFQUAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-iodo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

| Component | Description |

|---|---|

| Iodine | A halogen that may enhance biological activity through various mechanisms. |

| Pyrazole | A five-membered ring structure known for its pharmacological properties. |

| Dihydropyrimidine | Contributes to the compound's potential activity against cancer and viral infections. |

The biological activity of 2-iodo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation and viral replication.

- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways that are crucial for tumor growth and survival.

- Induction of Apoptosis : Evidence suggests that derivatives with similar structures can induce programmed cell death in malignant cells.

Anticancer Activity

Various studies have evaluated the anticancer potential of pyrazole derivatives. For instance, similar compounds have been tested for their ability to inhibit tumor cell growth in vitro and in vivo:

| Study Reference | Cell Line Tested | IC50 (µM) | Observations |

|---|---|---|---|

| HeLa | 15 | Significant reduction in cell viability. | |

| MCF7 | 20 | Induction of apoptosis observed through flow cytometry. |

Antiviral Activity

Research has also indicated that compounds with a pyrazole backbone exhibit antiviral properties. For example, studies on related compounds have demonstrated effectiveness against viruses such as HIV and hepatitis C:

| Study Reference | Virus Targeted | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HIV | 0.12 | Inhibition of reverse transcriptase. | |

| Hepatitis C Virus | 6.7 | RNA replication inhibition. |

Case Studies

One notable case study involved the testing of a structurally similar compound in a clinical setting:

Case Study: Efficacy Against Hepatitis C

In a clinical trial, a pyrazole derivative was administered to patients with chronic hepatitis C. The results showed a significant reduction in viral load after 12 weeks of treatment, suggesting that modifications to the pyrazole structure can enhance antiviral efficacy.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analog: N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide (F269-0500)

The compound F269-0500 () shares a pyrazole-pyrimidinone core but differs in substituents on both the benzamide and pyrimidinone rings. Below is a comparative analysis:

Key Findings :

Substituent Impact: The iodine atom in the target compound significantly increases molecular weight and lipophilicity (logP) compared to F269-0500’s methyl groups. This may enhance membrane permeability but reduce aqueous solubility . The pyrimidinone ring substitution (4-methyl vs.

Hydrogen-Bonding Capacity: Both compounds share identical hydrogen-bond acceptor/donor counts and polar surface areas, suggesting similar interactions with biological targets (e.g., kinases or enzymes) .

Synthetic and Analytical Considerations :

Structural determination of such analogs often employs X-ray crystallography using programs like SHELXL (part of the SHELX suite), which is widely used for small-molecule refinement .

Research Implications

- Medicinal Chemistry : The iodine atom in the target compound could facilitate halogen bonding, a critical interaction in inhibitor design.

- ADMET Profile : Higher logP may improve bioavailability but could pose challenges for solubility-driven formulations.

- Structural Studies : Computational modeling (e.g., DFT calculations) paired with SHELX-based crystallography could validate the compound’s conformation and binding modes .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.